Benzenemethanamine, 2,4-dichloro-N-propyl-
Overview
Description
This compound has garnered interest due to its potential therapeutic and toxic effects. It is a versatile chemical used in various fields such as pharmaceuticals, agrochemicals, and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2,4-dichloro-N-propyl- typically involves multi-step organic reactions. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the propyl group to the benzene ring, and the Clemmensen reduction converts the acyl group to an alkane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, utilizing advanced catalytic processes and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2,4-dichloro-N-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Cl₂, Br₂), nucleophiles (e.g., NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzene derivatives.
Scientific Research Applications
Benzenemethanamine, 2,4-dichloro-N-propyl- is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its biological activity and potential therapeutic effects.
Medicine: It is explored for its potential use in developing new pharmaceuticals.
Industry: It finds applications in the production of agrochemicals and materials.
Mechanism of Action
The mechanism by which Benzenemethanamine, 2,4-dichloro-N-propyl- exerts its effects involves interaction with specific molecular targets and pathways. As a phenylpropane derivative, it may interact with neurotransmitter systems in the brain, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction can lead to various physiological and psychological effects, making it a compound of interest in neuropharmacology.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenylpropanolamine
- 2,4-Dichloroamphetamine
Comparison
Benzenemethanamine, 2,4-dichloro-N-propyl- is unique due to its specific substitution pattern on the benzene ring and the presence of the propylamine group. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYCXIOVAMOAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192418 | |
Record name | Benzenemethanamine, 2,4-dichloro-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39180-81-9 | |
Record name | Benzenemethanamine, 2,4-dichloro-N-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039180819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 2,4-dichloro-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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